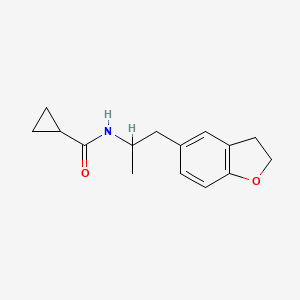

N-(1-(2,3-二氢苯并呋喃-5-基)丙烷-2-基)环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopropanecarboxamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a signaling molecule that plays a crucial role in a variety of physiological processes, including sleep, cardiovascular function, and immune response. The adenosine A1 receptor is one of four subtypes of adenosine receptors, and it is widely distributed throughout the central nervous system, cardiovascular system, and other tissues. DPCPX is a potent and specific antagonist of the adenosine A1 receptor, and it has been used extensively in scientific research to explore the role of adenosine signaling in various physiological processes.

科学研究应用

- Benzofuran derivatives have shown promising anticancer effects. Researchers have identified specific substituted benzofurans with significant cell growth inhibitory effects against various cancer cell lines . Further studies could explore the mechanism of action and potential clinical applications.

- Some benzofuran derivatives exhibit antioxidant properties. These compounds may help protect cells from oxidative stress and prevent damage caused by free radicals. Investigating the antioxidant potential of our compound could provide valuable insights for therapeutic applications .

- Benzofuran-based compounds have been explored as antimicrobial agents. Their diverse pharmacological activities make them attractive candidates for combating infections. Investigate whether our compound shows any antimicrobial effects against bacteria, fungi, or viruses .

- A novel macrocyclic benzofuran compound was discovered with anti-HCV activity. Investigate whether our compound shares similar properties and explore its potential as an effective therapeutic drug for HCV .

- Benzofuran compounds serve as building blocks for drug development. Researchers have developed novel scaffold compounds based on benzofuran and benzothiophene, which have been utilized as anticancer agents. Investigate synthetic methods for constructing benzofuran rings and their applications .

- Quantum tunneling has been used to construct benzofuran rings with high yield and fewer side reactions. Explore whether our compound can be synthesized using this unique method, which could facilitate the creation of complex benzofuran ring systems .

Anticancer Properties

Antioxidant Activity

Antimicrobial Applications

Hepatitis C Virus (HCV) Treatment

Synthetic Chemistry and Drug Development

Quantum Tunneling Synthesis

属性

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-10(16-15(17)12-3-4-12)8-11-2-5-14-13(9-11)6-7-18-14/h2,5,9-10,12H,3-4,6-8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMQQXOYDANOBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopropanecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluorosulfonyloxyanilino)methyl]-1-methylimidazole](/img/structure/B2468294.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2468295.png)

![2-[4-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2468298.png)

![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2468311.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine](/img/structure/B2468313.png)